3,5-二甲基-N-(吡啶-4-基甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

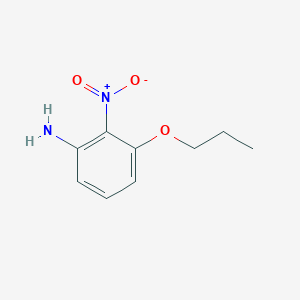

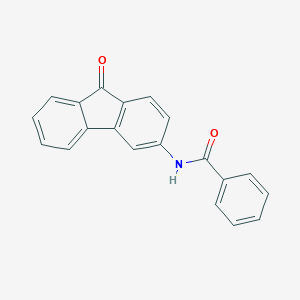

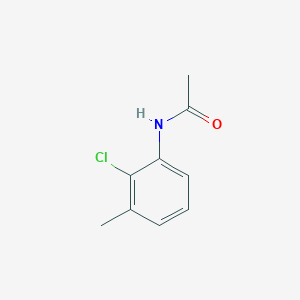

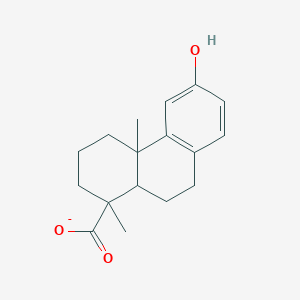

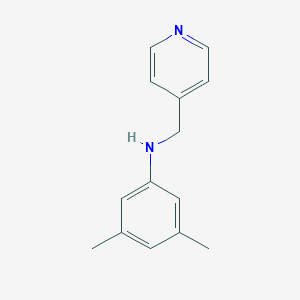

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline is an organic chemical compound. Its chemical formula is C₁₄H₁₆N₂ . This compound features a dimethylamino group attached to a phenyl ring, with an additional pyridine moiety. When pure, it appears as a colorless oily liquid, although commercial samples often exhibit a yellow hue. It serves as a crucial precursor in the synthesis of dyes, including crystal violet .

Synthesis Analysis

Alternatively, dimethyl ether can also be used as the methylating agent .

Molecular Structure Analysis

The molecular structure of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline consists of a phenyl ring with two methyl groups (dimethylamino) and an additional pyridine ring attached. The compound’s chemical formula is C₁₄H₁₆N₂ .

Chemical Reactions Analysis

- Acid-Absorbing Properties : Both diethylaniline and dimethylaniline are used as acid-absorbing bases .

Physical And Chemical Properties Analysis

科学研究应用

吡啶衍生物在药物化学中的重要性

吡啶衍生物,包括那些与3,5-二甲基-N-(吡啶-4-基甲基)苯胺在结构上相关的化合物,在药物和制药行业中发挥着至关重要的作用。由于其生物可用性和广泛的合成应用,它们是开发生物活性分子的关键前体。(Parmar, Vala, & Patel, 2023)的评论强调了在合成吡喃吡嘧啶骨架中应用混合催化剂的重要性,这是许多药物化合物中的核心结构,展示了吡啶衍生物在合成中的多功能性。

在化学合成和反应中的作用

(Thapa, Brown, Balestri, & Taylor, 2014)对二甲基吡啶的自由基溴化的区域选择性研究展示了吡啶衍生物在反应中微妙的化学行为,这可能为修改3,5-二甲基-N-(吡啶-4-基甲基)苯胺以用于特定研究应用的方法论提供信息。

对杂环化学的贡献

(Li et al., 2019)的研究突出了包括从吡啶衍生物中衍生的杂环N-氧化物分子的多样性。这些化合物在有机合成、催化和药物开发中至关重要,暗示了3,5-二甲基-N-(吡啶-4-基甲基)苯胺在创建新型金属配合物和催化剂方面的潜在应用领域。

氢键和结构洞见

理解涉及吡啶衍生物的分子间氢键的强度和性质,如(Szatyłowicz, 2008)所讨论的,为探索3,5-二甲基-N-(吡啶-4-基甲基)苯胺在分子复合物中的结合相互作用奠定了基础,影响了其在材料科学和生物化学中的应用。

药用和化学传感应用

如(Abu-Taweel et al., 2022)所述,吡啶衍生物的广泛药用意义和化学传感应用表明,像3,5-二甲基-N-(吡啶-4-基甲基)苯胺这样的化合物可能在开发新的治疗剂或作为环境或临床诊断传感器中的组分方面具有实用性。

作用机制

As an AMP-activated protein kinase (AMPK) activator, 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline plays a role in cellular metabolism. AMPK activation stimulates fatty acid oxidation, glucose uptake, and inhibits cholesterol synthesis. Recent studies suggest that AMPK activation may be a therapeutic strategy for cancer treatment. It stabilizes p53, inhibits cyclin D1 expression, and modulates the AKT/mTOR signaling pathway .

属性

IUPAC Name |

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-9,16H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBCBNLHLZSPHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC=NC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322021 |

Source

|

| Record name | 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |

CAS RN |

331970-83-3 |

Source

|

| Record name | 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。